1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the benzofuran moiety, and the attachment of the diethylamino and methoxyphenyl groups. Common reagents and conditions used in these reactions may include:
Formation of the pyrrol-2-one core: This step may involve the condensation of appropriate starting materials under acidic or basic conditions.
Introduction of the benzofuran moiety: This can be achieved through cyclization reactions involving suitable precursors.
Attachment of the diethylamino and methoxyphenyl groups: These groups can be introduced through substitution reactions using reagents such as diethylamine and methoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The diethylamino and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features may enable it to bind to specific targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be investigated for its pharmacological properties. Its potential to interact with biological targets could lead to the development of new therapeutic agents for various diseases.
Industry
In industrial applications, 1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one may include other pyrrol-2-one derivatives, benzofuran-containing compounds, and molecules with diethylamino or methoxyphenyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects.
Properties
Molecular Formula |
C28H34N2O5 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(diethylamino)propyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34N2O5/c1-5-29(6-2)14-7-15-30-25(19-8-11-22(34-4)12-9-19)24(27(32)28(30)33)26(31)20-10-13-23-21(17-20)16-18(3)35-23/h8-13,17-18,25,31H,5-7,14-16H2,1-4H3/b26-24- |
InChI Key |
AJVNUTVYMSXDET-LCUIJRPUSA-N |
Isomeric SMILES |
CCN(CC)CCCN1C(/C(=C(\C2=CC3=C(C=C2)OC(C3)C)/O)/C(=O)C1=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC3=C(C=C2)OC(C3)C)O)C(=O)C1=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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